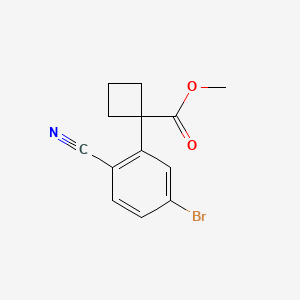
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate typically involves the following steps:
-
Bromination: : The starting material, 2-cyanophenylcyclobutane-1-carboxylate, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 5-position of the phenyl ring.
-
Esterification: : The resulting 5-bromo-2-cyanophenylcyclobutane-1-carboxylic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
-
Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-bromo-2-cyanophenylcyclobutane-1-carboxylic acid.
Reduction: Methyl 1-(5-bromo-2-aminophenyl)cyclobutane-1-carboxylate.
Substitution: Methyl 1-(5-azido-2-cyanophenyl)cyclobutane-1-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
-
Biology: : The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and bromine atom can participate in hydrogen bonding and van der Waals interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(2-cyanophenyl)cyclobutane-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 1-(5-chloro-2-cyanophenyl)cyclobutane-1-carboxylate: Contains a chlorine atom instead of bromine, which may affect its chemical and physical properties.
Methyl 1-(5-bromo-2-nitrophenyl)cyclobutane-1-carboxylate:
Uniqueness
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is unique due to the combination of a bromine atom and a cyano group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12BrNO2 |
|---|---|
Poids moléculaire |
294.14 g/mol |
Nom IUPAC |
methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12(16)13(5-2-6-13)11-7-10(14)4-3-9(11)8-15/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
WUOZJMXAEIBFGN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC1)C2=C(C=CC(=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















